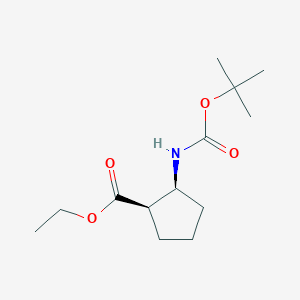

Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl (1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-5-17-11(15)9-7-6-8-10(9)14-12(16)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHYUFBHMDDIXTD-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC1NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCC[C@@H]1NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (1R,2S)-ethyl 2-(tert-butoxycarbonylamino)cyclopentanecarboxylate

This guide provides a comprehensive overview of the synthetic pathways for obtaining (1R,2S)-ethyl 2-(tert-butoxycarbonylamino)cyclopentanecarboxylate, a chiral cyclic β-amino acid derivative of significant interest in pharmaceutical research and drug development. Its constrained cyclopentane scaffold makes it a valuable building block for peptidomimetics and other biologically active molecules. This document will delve into the core synthetic strategies, the mechanistic underpinnings of stereocontrol, and detailed experimental protocols suitable for researchers and professionals in the field.

Introduction: The Significance of Constrained β-Amino Acids

Cyclic β-amino acids are crucial structural motifs in medicinal chemistry.[1] Their incorporation into peptides can induce specific secondary structures, enhance metabolic stability by resisting enzymatic degradation, and improve pharmacokinetic profiles.[2] The (1R,2S) stereochemistry of the target molecule dictates a specific spatial arrangement of the amino and ester functionalities, which is often critical for precise molecular recognition and biological activity. This guide will focus on robust and stereoselective methods to access this valuable chiral intermediate.

Strategic Approaches to Synthesis

The synthesis of enantiomerically pure cyclic β-amino acids presents a significant challenge due to the need for precise control over two adjacent stereocenters. The primary strategies employed to achieve this are:

-

Asymmetric Hydrogenation of a Prochiral Enamine: This is a highly efficient method that utilizes a chiral catalyst to deliver hydrogen to a double bond from a specific face, thereby setting both stereocenters in a single step.[3]

-

Diastereoselective Michael Addition: This classical approach involves the addition of a chiral amine to an α,β-unsaturated ester. The inherent chirality of the amine directs the formation of one diastereomer over the other.[4][5]

-

Enzymatic Kinetic Resolution: This technique employs enzymes, such as lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.[6][7]

This guide will focus on the first two strategies due to their high stereocontrol and scalability.

Part 1: Asymmetric Hydrogenation Pathway

Rhodium-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral compounds and has been successfully applied to the production of cyclic β-amino acids.[2][3] The general workflow involves the synthesis of a cyclic β-enamino ester precursor followed by the crucial asymmetric hydrogenation step.

Workflow for Asymmetric Hydrogenation

Caption: Overall workflow for the asymmetric hydrogenation approach.

Step 1: Synthesis of Ethyl 2-oxocyclopentanecarboxylate

The precursor, ethyl 2-oxocyclopentanecarboxylate, is readily prepared via the Dieckmann condensation of diethyl adipate.[8]

Experimental Protocol:

-

To a reaction vessel containing an alkylbenzene solvent (e.g., toluene), add sodium ethoxide (1.05 eq).

-

Add diethyl adipate (1.0 eq) to the vessel.

-

Heat the mixture to reflux and monitor the reaction by gas chromatography until the diethyl adipate is consumed.

-

Cool the reaction mixture and neutralize with 30% hydrochloric acid.

-

Separate the organic and aqueous layers.

-

Dry the organic phase and purify by vacuum distillation to yield ethyl 2-oxocyclopentanecarboxylate.[8]

Step 2: Synthesis of the Prochiral Enamine Precursor

The β-keto ester is then converted to the corresponding N-Boc protected β-enamino ester.

Experimental Protocol:

-

Dissolve ethyl 2-oxocyclopentanecarboxylate (1.0 eq) in a suitable solvent such as methanol.

-

Add ammonium acetate (1.5 eq) and stir at room temperature.

-

After formation of the enamine, add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a mild base like triethylamine (1.2 eq).

-

Stir the reaction until complete conversion is observed by TLC.

-

Perform an aqueous workup and purify the crude product by column chromatography to obtain ethyl 2-(tert-butoxycarbonylamino)cyclopent-1-enecarboxylate.

Step 3: Rhodium-Catalyzed Asymmetric Hydrogenation

This is the key stereochemistry-defining step. The choice of the chiral phosphine ligand is critical for achieving high enantioselectivity.[9] Ligands such as those from the BINAP or Josiphos families are often effective.[2]

Experimental Protocol:

-

In a high-pressure reactor, dissolve the β-enamino ester (1.0 eq) in a degassed solvent (e.g., methanol or THF).

-

Add a rhodium precursor (e.g., [Rh(COD)₂]BF₄, 0.5-1 mol%) and the chiral phosphine ligand (e.g., (R,R)-Me-BPE, 1.1 eq relative to Rh).

-

Pressurize the reactor with hydrogen gas (typically 10-50 atm).

-

Stir the reaction at a controlled temperature (e.g., 25-50 °C) until the reaction is complete.

-

Carefully vent the reactor and concentrate the reaction mixture.

-

Purify the product by column chromatography to yield (1R,2S)-ethyl 2-(tert-butoxycarbonylamino)cyclopentanecarboxylate.

| Catalyst System | Solvent | H₂ Pressure | Temperature | ee (%) | Reference |

| [Rh(COD)₂]BF₄ / (R,R)-Me-BPE | Methanol | 10 atm | 25 °C | >95 | [2] |

| [Rh(nbd)₂]SbF₆ / PhTRAP | THF | 20 atm | 40 °C | up to 95 | [9] |

Table 1: Representative conditions for asymmetric hydrogenation.

Part 2: Diastereoselective Michael Addition Pathway

An alternative strategy involves the diastereoselective conjugate addition of a chiral amine to an α,β-unsaturated ester, followed by cyclization and deprotection.[4][5] This method leverages the stereocenter of the chiral auxiliary to control the stereochemistry of the newly formed centers.

Workflow for Diastereoselective Michael Addition

Caption: Overall workflow for the diastereoselective Michael addition approach.

Step 1: Diastereoselective Michael Addition

The conjugate addition of a chiral amine, such as (R)-α-methylbenzylamine, to an appropriate α,β-unsaturated ester sets the initial stereochemistry.

Experimental Protocol:

-

Dissolve the α,β-unsaturated chloroester (1.0 eq) in a suitable aprotic solvent.

-

Add (R)-α-methylbenzylamine (1.1 eq) and stir at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion, perform an aqueous workup and purify by column chromatography to isolate the Michael adduct.

Step 2: Intramolecular Cyclization

The Michael adduct undergoes intramolecular cyclization to form the cyclopentane ring.

Experimental Protocol:

-

Dissolve the Michael adduct in a polar aprotic solvent like DMF.

-

Add a non-nucleophilic base, such as sodium hydride, portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until cyclization is complete.

-

Quench the reaction with water and extract the product into an organic solvent.

-

Purify the crude product by column chromatography.

Step 3: Deprotection and Boc Protection

The chiral auxiliary is removed, typically by hydrogenolysis, and the resulting free amine is protected with a Boc group.

Experimental Protocol:

-

Dissolve the cyclized intermediate in a solvent like ethanol or methanol.

-

Add a palladium catalyst (e.g., 10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the chiral auxiliary is cleaved.

-

Filter off the catalyst and concentrate the solution.

-

Redissolve the crude amine in a suitable solvent (e.g., dichloromethane) and add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and a base like triethylamine (1.2 eq).

-

Stir until the reaction is complete, then perform an aqueous workup and purify by column chromatography to obtain the final product.

Conclusion

The synthesis of (1R,2S)-ethyl 2-(tert-butoxycarbonylamino)cyclopentanecarboxylate can be achieved through multiple stereoselective routes. Asymmetric hydrogenation offers an elegant and efficient approach, often providing high enantiomeric excess in a single step. The diastereoselective Michael addition pathway, while involving more steps, is a robust and well-established method that provides excellent stereocontrol through the use of a chiral auxiliary. The choice of synthetic route will depend on factors such as the availability of catalysts and starting materials, scalability, and the desired level of stereopurity.

References

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides [jstage.jst.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CN101250107A - Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate: A Chiral Keystone for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (1R,2S)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylate, a chiral building block of significant interest, holds a pivotal role in the stereoselective synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of its chemical and structural properties, detailed synthetic methodologies with mechanistic insights, and its critical applications in contemporary drug development, particularly in the realm of antiviral therapies. By elucidating the nuanced stereochemistry and reactivity of this molecule, this document aims to equip researchers with the foundational knowledge required to effectively leverage this versatile intermediate in their synthetic endeavors.

Introduction: The Significance of Chirality in Drug Design

In the landscape of modern medicinal chemistry, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a paramount determinant of pharmacological activity. Chiral molecules, existing as non-superimposable mirror images known as enantiomers, often exhibit profoundly different biological effects. One enantiomer may elicit the desired therapeutic response, while the other could be inactive or, in some cases, induce adverse effects. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of rational drug design.

Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate emerges as a crucial chiral building block in this context. Its rigid cyclopentane scaffold, coupled with the defined (1R,2S) stereochemistry of its amino and ester functionalities, provides a structurally constrained and predictable framework for the synthesis of more complex molecular architectures. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine allows for controlled, stepwise synthetic transformations, making it an invaluable intermediate in the multi-step synthesis of active pharmaceutical ingredients (APIs).

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective handling, characterization, and application in synthesis.

Core Chemical Identity

| Property | Value |

| IUPAC Name | ethyl (1R,2S)-2-[(tert-butoxycarbonyl)amino]cyclopentane-1-carboxylate |

| CAS Number | 1140972-29-7[1][2][3][4][5] |

| Molecular Formula | C₁₃H₂₃NO₄[1][2][3][4][5] |

| Molecular Weight | 257.33 g/mol [1][2][3][4] |

Structural Elucidation and Stereochemistry

The defining feature of this molecule is its specific stereochemistry, which is critical for its utility as a chiral synthon. The designations (1R, 2S) refer to the absolute configuration at the two stereocenters on the cyclopentane ring, as determined by the Cahn-Ingold-Prelog priority rules. This precise spatial arrangement of the ethyl carboxylate and the Boc-protected amino group dictates how the molecule will interact in subsequent stereoselective reactions.

Diagram: Stereochemical Representation of this compound

Caption: 3D representation of the molecule's stereochemistry.

Spectroscopic Characterization (Predicted and Comparative Data)

| Technique | Expected Key Features for (1R,2S) Isomer |

| ¹H NMR | Signals for the ethyl ester protons (triplet around δ 1.2-1.3 ppm and a quartet around δ 4.1-4.2 ppm) and a singlet for the Boc tert-butyl group around δ 1.4 ppm are expected. The protons on the cyclopentane ring will appear as complex multiplets.[2] |

| ¹³C NMR | Characteristic peaks for the ester carbonyl, the carbamate carbonyl, the quaternary carbon of the Boc group, and the carbons of the ethyl group and cyclopentane ring are anticipated. |

| IR Spectroscopy | Strong stretching vibrations around 1720 cm⁻¹ for the ester carbonyl (C=O) and 1698 cm⁻¹ for the carbamate carbonyl (C=O) are expected, confirming the presence of these functional groups.[2] |

| Mass Spectrometry | The [M+H]⁺ peak is expected at an m/z of approximately 258.17, consistent with the molecular weight.[2] |

Synthesis and Methodologies

The synthesis of enantiomerically pure this compound typically involves a stereoselective approach, often starting from a racemic mixture and employing a resolution technique, or through an asymmetric synthesis pathway.

Enzymatic Kinetic Resolution: A Green and Efficient Approach

One of the most elegant and environmentally benign methods for obtaining the desired (1R,2S) enantiomer is through the enzymatic kinetic resolution of a racemic mixture of ethyl cis-2-aminocyclopentanecarboxylate. Lipases, such as Candida antarctica lipase B (CALB), are highly effective biocatalysts for this transformation.

Causality Behind Experimental Choices:

-

Enzyme Selection (CALB): CALB is widely used due to its high enantioselectivity and stability in organic solvents. It preferentially catalyzes the acylation or hydrolysis of one enantiomer, leaving the other unreacted and thus resolved.

-

Solvent System: Anhydrous organic solvents are typically used to favor the acylation reaction and prevent unwanted hydrolysis of the ester.

-

Acylating Agent: An appropriate acylating agent is chosen to react with one enantiomer of the amino ester, allowing for easy separation from the unreacted desired enantiomer.

Diagram: Workflow for Enzymatic Kinetic Resolution

Caption: A typical workflow for obtaining the target molecule via enzymatic resolution.

Detailed Experimental Protocol: Enzymatic Resolution and Boc-Protection

The following protocol is a representative, self-validating system for the synthesis of the title compound.

Step 1: Enzymatic Kinetic Resolution of Racemic Ethyl cis-2-aminocyclopentanecarboxylate

-

To a solution of racemic ethyl cis-2-aminocyclopentanecarboxylate (1 equivalent) in an appropriate anhydrous organic solvent (e.g., toluene), add Candida antarctica lipase B (Novozym 435).

-

Add an acylating agent (e.g., ethyl acetate) and allow the reaction to proceed at a controlled temperature (e.g., 40°C) with constant stirring.

-

Monitor the reaction progress by chiral HPLC until approximately 50% conversion is achieved. This ensures high enantiomeric excess of both the acylated product and the unreacted starting material.

-

Upon completion, filter off the immobilized enzyme (which can often be reused).

-

Remove the solvent under reduced pressure. The resulting mixture contains the acylated (1S,2R)-enantiomer and the unreacted (1R,2S)-enantiomer.

-

Separate the two components by column chromatography.

Step 2: Boc-Protection of Ethyl (1R,2S)-2-aminocyclopentanecarboxylate

-

Dissolve the purified Ethyl (1R,2S)-2-aminocyclopentanecarboxylate in a suitable solvent (e.g., dichloromethane).

-

Add a base (e.g., triethylamine) followed by di-tert-butyl dicarbonate ((Boc)₂O).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture with aqueous solutions to remove excess reagents and byproducts.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, this compound.

Applications in Drug Development: A Focus on Antiviral Agents

The unique stereochemistry and constrained conformation of the cyclopentane ring make this compound a valuable precursor for a variety of bioactive molecules, with notable applications in the development of antiviral drugs. The cyclopentane core can act as a bioisostere for the furanose ring of nucleosides, leading to carbocyclic nucleoside analogues with enhanced metabolic stability.

Case Study: A Key Building Block for Hepatitis C Virus (HCV) Inhibitors

While specific, publicly documented examples directly citing the use of this compound in the synthesis of a marketed drug are limited, the structural motif is highly relevant to the synthesis of potent inhibitors of the Hepatitis C virus (HCV) NS3/4A protease. For instance, the synthesis of the HCV inhibitor glecaprevir involves a di-substituted cyclopentane moiety. The synthesis of such complex molecules often begins with a chiral resolution of a suitable precursor, such as a cyclopentane diacetate, followed by functional group manipulations. The (1R,2S) stereochemistry of the title compound is analogous to key stereocenters found in these types of macrocyclic protease inhibitors.

Diagram: Role in Antiviral Synthesis

Caption: A generalized synthetic pathway illustrating the use of the title compound.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific material safety data sheet (MSDS) for this exact compound is not widely available, general guidelines for handling similar N-Boc protected amino esters should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

-

Handling: Avoid inhalation of dust or vapors. Use in a well-ventilated area, preferably a fume hood.

-

Storage: Store in a cool, dry place in a tightly sealed container.

-

In Case of Contact: In case of skin or eye contact, rinse thoroughly with water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

This compound stands as a testament to the importance of stereochemically defined building blocks in modern organic synthesis and drug discovery. Its unique structural features, combined with the efficiency of its preparation through methods like enzymatic kinetic resolution, make it a highly valuable and versatile intermediate. For researchers and scientists in the pharmaceutical industry, a deep understanding of the properties and synthetic utility of this compound is key to unlocking new avenues for the development of novel, effective, and safe therapeutic agents.

References

-

Pharmaffiliates. This compound. [Link]

-

MySkinRecipes. This compound. [Link]

-

Chemical Technology Co.,LTD. This compound. [Link]

-

ChemSrc. This compound. [Link]

-

Chemical-Suppliers.com. Ethyl (1s,2r)-2-(boc-amino)cyclopentanecarboxylate. [Link]

-

Jagtap, P. R., et al. (2014). Highly functionalized and potent antiviral cyclopentane derivatives formed by a tandem process consisting of organometallic, transition-metal-catalyzed, and radical reaction steps. Chemistry – A European Journal, 20(35), 11099-11109. [Link]

Sources

- 1. Buy Ethyl1-(2-aminoethyl)cyclopentane-1-carboxylatehydrochloride (EVT-13722678) [evitachem.com]

- 2. (1S,2S)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate (143617-95-2) for sale [vulcanchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. CAS 1140972-29-7 | this compound - Synblock [synblock.com]

- 5. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

The Strategic Incorporation of Boc-Protected Cyclopentane Amino Acid Esters in Modern Drug Discovery: A Technical Guide

Introduction: The Rationale for Conformational Constraint in Medicinal Chemistry

In the intricate dance of molecular recognition that governs biological processes, the three-dimensional structure of a molecule is paramount. For drug discovery professionals, mastering the art of molecular architecture is the key to unlocking novel therapeutics with enhanced potency, selectivity, and metabolic stability. Small molecules and peptides often suffer from conformational flexibility, leading to a significant entropic penalty upon binding to their biological targets and potential off-target effects. The strategic introduction of conformational constraints is a powerful approach to pre-organize a molecule into its bioactive conformation, thereby mitigating these drawbacks.

Among the arsenal of tools available to medicinal chemists, cyclic amino acids have emerged as particularly valuable building blocks. This guide focuses on a specific and highly versatile class of these constrained residues: Boc-protected cyclopentane amino acid esters . The cyclopentane ring, with its unique puckered conformations, serves as an excellent scaffold to restrict the torsional angles of the amino acid backbone and its side chains. The tert-butyloxycarbonyl (Boc) protecting group offers robust, yet readily cleavable, protection of the amine functionality, making these compounds ideal for both solid-phase and solution-phase synthesis. Furthermore, the esterification of the carboxylic acid provides a handle for further chemical modification and can modulate the physicochemical properties of the final compound.

This technical guide will provide an in-depth exploration of the synthesis, characterization, and application of Boc-protected cyclopentane amino acid esters in medicinal chemistry. We will delve into the causality behind experimental choices, provide detailed protocols for key transformations, and showcase the impact of these building blocks on contemporary drug design through relevant case studies.

I. The Synthetic Landscape: Crafting the Cyclopentane Core

The synthesis of Boc-protected cyclopentane amino acid esters requires careful stereochemical control to access the desired isomers. The relative orientation of the amino and carboxyl substituents (cis or trans) on the cyclopentane ring profoundly influences the conformational properties of the resulting molecule. Various synthetic strategies have been developed to achieve high diastereoselectivity and enantioselectivity.

Stereoselective Synthesis of Cyclopentane Amino Acid Precursors

A common approach to synthesizing cyclopentane amino acids involves the use of cyclic precursors that allow for the controlled introduction of the amino and carboxyl functionalities. One powerful strategy is the Diels-Alder reaction, which can establish the desired relative stereochemistry early in the synthetic sequence. Subsequent functional group manipulations then lead to the target amino acid.

Another elegant approach involves the asymmetric hydrogenation of a suitable cyclopentene precursor. The use of chiral catalysts can afford high enantiomeric excess of the desired cyclopentane scaffold. Furthermore, ring-closing metathesis (RCM) has proven to be a versatile tool for the construction of the cyclopentene ring from acyclic precursors, which can then be further functionalized.[1]

Boc Protection of the Amino Group: A Cornerstone of Peptide Chemistry

The protection of the amino group is a critical step to prevent unwanted side reactions during subsequent synthetic manipulations, such as esterification or peptide coupling. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[2]

Experimental Protocol: Boc Protection of a Cyclopentane Amino Acid

This protocol describes a general procedure for the Boc protection of a cyclopentane amino acid using di-tert-butyl dicarbonate ((Boc)₂O).

-

Materials:

-

Cyclopentane amino acid (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv)

-

Solvent: Dioxane/water, Tetrahydrofuran (THF), or Dichloromethane (DCM)

-

Base: Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N) (2.0 - 3.0 equiv)

-

-

Procedure:

-

Dissolve the cyclopentane amino acid in the chosen solvent system (e.g., a 1:1 mixture of dioxane and water).

-

Add the base to the solution and stir until the amino acid is fully dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate to the cooled solution portion-wise over 15-30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the organic solvent under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with a cold 1 M solution of hydrochloric acid (HCl) or citric acid.

-

Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the Boc-protected cyclopentane amino acid.

-

-

Causality of Experimental Choices:

-

The use of a base is crucial to deprotonate the amino group, rendering it nucleophilic for the attack on the (Boc)₂O.

-

Performing the addition of (Boc)₂O at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.

-

The acidic workup protonates the carboxylate, making the product more soluble in organic solvents for extraction.

-

Esterification of the Carboxylic Acid: Modulating Properties and Enabling Further Reactions

Esterification of the carboxylic acid group can serve multiple purposes. It can protect the carboxylate during subsequent reactions, improve the solubility of the molecule in organic solvents, and act as a prodrug moiety to enhance bioavailability. Common methods for esterification include Fischer esterification under acidic conditions or the use of coupling agents like dicyclohexylcarbodiimide (DCC) with 4-(dimethylamino)pyridine (DMAP).[3]

Experimental Protocol: Steglich Esterification of a Boc-Protected Cyclopentane Amino Acid

This protocol details the esterification of a Boc-protected cyclopentane amino acid with an alcohol using DCC and DMAP.

-

Materials:

-

Boc-protected cyclopentane amino acid (1.0 equiv)

-

Alcohol (e.g., methanol, ethanol, benzyl alcohol) (1.2 - 2.0 equiv)

-

Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 - 0.2 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the Boc-protected cyclopentane amino acid, alcohol, and DMAP in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC in anhydrous DCM dropwise to the reaction mixture.

-

Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 4-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter off the precipitated dicyclohexylurea (DCU) by-product.

-

Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired ester.

-

-

Trustworthiness of the Protocol: The formation of the insoluble DCU byproduct is a key indicator of reaction progress and its removal by filtration is a straightforward purification step.[3] The use of catalytic DMAP significantly accelerates the reaction and improves yields.[3]

II. The Power of Pre-organization: Conformational Control and Biological Activity

The incorporation of a cyclopentane ring into an amino acid backbone imposes significant conformational constraints, which can have a profound impact on the biological activity of peptides and small molecules.[4] The puckered nature of the cyclopentane ring limits the accessible Ramachandran space, effectively locking the peptide backbone into a more defined conformation.[5] This pre-organization can lead to a lower entropic penalty upon binding to a receptor, resulting in higher affinity.[4]

Cyclopentane Amino Acids in Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against proteolytic degradation and better oral bioavailability. Boc-protected cyclopentane amino acid esters are invaluable building blocks in the design of peptidomimetics.[6] By replacing a natural amino acid with a cyclopentane-constrained analog, researchers can stabilize specific secondary structures, such as β-turns or helices, which are often crucial for receptor recognition.[5][7]

Case Study: Cyclopentane GABA Analogs

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The development of GABA analogs with constrained conformations has been a fruitful area of research for the treatment of neurological disorders such as epilepsy and neuropathic pain. Cyclopentane-based GABA analogs have been shown to exhibit potent and selective activity at different GABA receptor subtypes.[8] For instance, the stereochemistry of the amino and carboxylic acid groups on the cyclopentane ring dictates whether the compound acts as an agonist or antagonist at GABA(C) receptors.[8] This highlights the critical role of stereochemistry in drug design.

Visualization of Synthetic and Biological Pathways

To better understand the relationships between synthesis, structure, and activity, visual representations are invaluable.

References

- 1. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 3. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 4. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring Helical Folding in Oligomers of Cyclopentane‐Based ϵ‐Amino Acids: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. d-nb.info [d-nb.info]

- 8. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate: A Technical Guide

Introduction

Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid cyclopentane scaffold and orthogonally protected functional groups—an ethyl ester and a Boc-protected amine—make it a valuable intermediate in the synthesis of complex molecular architectures, including peptide mimics and constrained analogues of bioactive molecules. The precise stereochemical arrangement of the substituents at the C1 and C2 positions is crucial for its intended biological activity and molecular recognition.

Molecular Structure and Key Features

The structure of this compound (CAS Number: 1140972-29-7) is characterized by a five-membered carbocyclic ring with two substituents in a trans configuration relative to each other. The Boc (tert-butoxycarbonyl) group serves as a protecting group for the amine, preventing its participation in unwanted side reactions, and can be selectively removed under acidic conditions. The ethyl ester provides a handle for further synthetic modifications, such as hydrolysis to the corresponding carboxylic acid or amidation.

-

Molecular Formula: C₁₃H₂₃NO₄

-

Molecular Weight: 257.33 g/mol

Caption: 2D representation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular skeleton and the relative stereochemistry.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to at least 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

¹H NMR Spectral Data (Expected)

The ¹H NMR spectrum provides a fingerprint of the proton environments in the molecule. The expected chemical shifts (δ) in ppm, multiplicities, and assignments are summarized below. These are based on the known spectral data for the (1S,2S) diastereomer and are expected to be very similar for the (1R,2S) isomer.[1]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.1-4.2 | Quartet (q) | 2H | CH₂ CH₃ (Ethyl ester) |

| ~4.0-4.1 | Multiplet (m) | 1H | CH -NHBoc |

| ~2.7-2.8 | Multiplet (m) | 1H | CH -COOEt |

| ~1.5-2.1 | Multiplet (m) | 6H | Cyclopentane ring protons (3 x CH₂) |

| ~1.4 | Singlet (s) | 9H | C(CH₃ )₃ (Boc group) |

| ~1.2-1.3 | Triplet (t) | 3H | CH₂CH₃ (Ethyl ester) |

| ~5.0-5.2 | Broad singlet | 1H | NH (Amide proton) |

Interpretation:

-

The ethyl ester group gives rise to a characteristic quartet and triplet pattern due to the coupling between the methylene and methyl protons.

-

The Boc protecting group is easily identified by the intense singlet corresponding to the nine equivalent protons of the tert-butyl group.

-

The protons on the cyclopentane ring will appear as a series of complex multiplets in the aliphatic region. The protons attached to the stereocenters (CH -NHBoc and CH -COOEt) will have distinct chemical shifts and coupling patterns that are sensitive to the trans stereochemistry.

-

The amide proton (NH) often appears as a broad signal, and its chemical shift can be concentration and solvent-dependent.

¹³C NMR Spectral Data (Expected)

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their functional group identity.

| Chemical Shift (ppm) | Assignment |

| ~174-176 | C =O (Ethyl ester) |

| ~155-156 | C =O (Boc carbamate) |

| ~79-80 | C (CH₃)₃ (Boc group) |

| ~60-61 | CH₂ CH₃ (Ethyl ester) |

| ~55-57 | C H-NHBoc |

| ~50-52 | C H-COOEt |

| ~28-35 | Cyclopentane ring carbons (3 x CH₂) |

| ~28.5 | C(C H₃)₃ (Boc group) |

| ~14.2 | CH₂C H₃ (Ethyl ester) |

Interpretation:

-

The two carbonyl carbons of the ester and carbamate groups are expected to resonate at the downfield end of the spectrum.

-

The quaternary carbon of the Boc group and the methylene carbon of the ethyl ester appear in the midfield region.

-

The carbons of the cyclopentane ring and the methyl groups of the Boc and ethyl functionalities are found in the upfield aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a disc. For Attenuated Total Reflectance (ATR) IR, the neat sample is placed directly on the crystal.

-

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

IR Spectral Data (Expected)

The key diagnostic absorption bands are expected in the following regions. The data is based on the expected vibrations for the functional groups present and is supported by data for a closely related stereoisomer.[1]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~3350-3450 | N-H Stretch | Amine (Boc-protected) |

| ~2850-2980 | C-H Stretch | Aliphatic (cyclopentane, ethyl, Boc) |

| ~1720 | C=O Stretch | Ester carbonyl |

| ~1698 | C=O Stretch | Carbamate carbonyl (Boc group) |

| ~1510-1530 | N-H Bend | Amide II band |

| ~1160-1180 | C-O Stretch | Ester and carbamate |

Interpretation:

-

The presence of two distinct carbonyl stretching bands is a key feature, confirming both the ester (~1720 cm⁻¹) and the Boc-carbamate (~1698 cm⁻¹) functionalities.

-

A prominent band in the N-H stretching region confirms the presence of the protected amine.

-

Strong absorptions in the C-H stretching region are characteristic of the aliphatic nature of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it typically results in minimal fragmentation and a prominent molecular ion peak.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination to confirm the elemental composition.

-

Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Mass Spectral Data (Expected)

| m/z | Ion Species | Interpretation |

| 258.17 | [M+H]⁺ | Protonated molecular ion |

| 202.13 | [M-C₄H₉+H]⁺ | Loss of the tert-butyl group |

| 158.11 | [M-Boc+H]⁺ | Loss of the entire Boc group (C₅H₉O₂) |

Interpretation:

-

The primary observation in the ESI mass spectrum will be the protonated molecular ion ([M+H]⁺) at an m/z of approximately 258.17, which confirms the molecular weight of the compound (257.33 g/mol ).[1]

-

Common fragmentation pathways for Boc-protected amines involve the loss of the tert-butyl group (as isobutylene, 56 Da) or the entire Boc group. These fragment ions can provide further structural confirmation.

Caption: Expected fragmentation pathway in ESI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a detailed and self-validating system for its structural confirmation and purity assessment. The combination of ¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework and stereochemical arrangement. IR spectroscopy confirms the presence of key functional groups, notably the distinct ester and carbamate carbonyls. Finally, mass spectrometry verifies the molecular weight and provides insights into potential fragmentation patterns. The data and protocols presented in this guide offer a robust foundation for researchers and scientists working with this important chiral building block in the field of drug discovery and development.

References

-

Scifinder-n. (1S,2S)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate - 143617-95-2. Available at: [Link] (Accessed: January 4, 2026).

Sources

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Role of the Boc Protecting Group

Abstract

Solid-Phase Peptide Synthesis (SPPS) has become an indispensable tool in chemical biology, drug discovery, and materials science. The success of this methodology hinges on the strategic use of protecting groups to ensure the sequential and controlled assembly of amino acids into a defined peptide chain. Among the foundational strategies, the use of the tert-Butoxycarbonyl (Boc) group for the temporary protection of the α-amino function, pioneered by R.B. Merrifield, remains a robust and highly relevant approach.[1][2][3] This technical guide provides a comprehensive exploration of the Boc/Bzl (Benzyl) strategy in SPPS, delving into the core chemical principles, detailed experimental protocols, and critical considerations for its successful application. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this powerful synthetic methodology.

Introduction: The Imperative of Orthogonal Protection in Peptide Synthesis

The synthesis of peptides with a specific sequence necessitates the stepwise formation of amide bonds between amino acids. To prevent undesired side reactions and ensure the fidelity of the peptide chain elongation, the reactive functional groups of the amino acids—the α-amino group and any reactive side chains—must be temporarily masked or "protected".[1][] The selection of a protecting group strategy is a critical decision that dictates the entire synthetic approach.[1] An ideal protecting group should be readily introduced, stable under the conditions of peptide bond formation, and easily removed under conditions that do not compromise other protecting groups or the integrity of the growing peptide chain.[1]

The Boc/Bzl strategy is a classic example of a "graduated acid lability" protection scheme.[2][5][6] The α-amino group is temporarily protected by the acid-labile Boc group, which is removed at each cycle of amino acid addition using a moderately strong acid, typically trifluoroacetic acid (TFA).[2][7][8] In contrast, the side-chain protecting groups are generally benzyl-based and necessitate a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[2][5][7] This differential acid sensitivity is the cornerstone of the Boc/Bzl strategy.[9]

The Chemistry of the Boc Protecting Group

Introduction and Stability

The tert-Butoxycarbonyl (Boc) group is introduced onto the α-amino group of an amino acid by reacting it with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[9][10] The reaction proceeds via a nucleophilic attack of the deprotonated amino group on one of the carbonyl carbons of Boc₂O.[9][11] The Boc group is stable to most bases and nucleophiles, making it an excellent choice for peptide synthesis.[11][12]

Mechanism of Acid-Catalyzed Deprotection

The key to the Boc strategy is the selective removal of the Boc group at each step of the synthesis. This is achieved by treatment with a moderately strong acid, most commonly TFA.[9][13] The mechanism of deprotection involves:

-

Protonation of the carbonyl oxygen of the Boc group by TFA.[9]

-

Cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[9]

-

Decomposition of the carbamic acid, which readily decarboxylates to liberate the free amine and carbon dioxide.[9]

This deprotection step must be highly selective, removing the α-amino Boc group without cleaving the peptide from the resin or removing the more acid-stable side-chain protecting groups.[9]

The Boc/Bzl Strategy in Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl strategy in SPPS is a cyclical process involving the sequential addition of Boc-protected amino acids to a growing peptide chain attached to a solid support.[13] The choice of resin is critical and depends on whether the desired product is a peptide acid or a peptide amide. Merrifield resin is commonly used for peptide acids, while MBHA or BHA resins are employed for peptide amides.[13][14]

The Boc-SPPS Cycle

A typical cycle in Boc-SPPS consists of the following steps:

-

Deprotection: Removal of the N-terminal Boc group with TFA in dichloromethane (DCM).[9][13]

-

Neutralization: Neutralization of the resulting ammonium salt with a tertiary amine, such as diisopropylethylamine (DIEA).[6][15]

-

Coupling: Addition of the next Nα-Boc protected amino acid, which is activated by a coupling agent (e.g., HBTU, HOBt) to facilitate amide bond formation.[13]

-

Washing: Thorough washing of the resin to remove excess reagents and byproducts.[2]

This cycle is repeated until the desired peptide sequence is assembled.[9]

Final Cleavage and Deprotection

The final step in Boc-SPPS is the cleavage of the completed peptide from the solid support and the simultaneous removal of the side-chain protecting groups.[9][13] This is typically achieved using a strong acid like HF or TFMSA.[5][7][16] The cleavage reaction is often performed in the presence of "scavengers" to trap the reactive carbocations generated from the protecting groups, thereby preventing side reactions with sensitive amino acid residues.[13][14]

Experimental Protocols

Protocol for a Single Boc-SPPS Cycle

Objective: To perform one cycle of amino acid addition in a solid-phase peptide synthesis using the Boc/Bzl strategy.[1]

Materials:

-

Peptide-resin (e.g., Merrifield, MBHA)

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Nα-Boc protected amino acid

-

Coupling reagent (e.g., HBTU, HOBt)

-

Isopropanol (IPA)

Procedure:

-

Resin Swelling:

-

Nα-Boc Deprotection:

-

To the swollen resin, add a solution of 50% TFA in DCM.[13]

-

Perform a pre-wash by agitating the resin with the TFA/DCM solution for 5 minutes.[13]

-

Drain the solution and add a fresh portion of 50% TFA in DCM.

-

Agitate the mixture for an additional 15-25 minutes to ensure complete deprotection.[13][14]

-

Drain the TFA solution and wash the resin thoroughly with DCM and IPA to remove residual TFA.[13]

-

-

Neutralization:

-

Coupling:

-

In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent in DMF.[13]

-

Add the solution to the neutralized peptide-resin.[13]

-

Add 4-6 equivalents of DIEA to initiate the coupling reaction.[13]

-

Agitate the reaction mixture at room temperature for 1-2 hours.[13]

-

Monitor the reaction progress using a qualitative test such as the Kaiser (ninhydrin) test. A negative test indicates the completion of the coupling.[13]

-

Drain the coupling solution and wash the resin with DMF and DCM.[13]

-

Protocol for Final HF Cleavage

Objective: To cleave the synthesized peptide from the resin and remove the benzyl-based side-chain protecting groups.[1]

Materials:

-

Dried peptide-resin

-

Scavengers (e.g., anisole, p-cresol, thioanisole)

-

Liquid hydrogen fluoride (HF)

-

HF cleavage apparatus

-

Cold diethyl ether

Procedure:

CAUTION: Liquid HF is extremely hazardous and requires specialized equipment and safety precautions. This procedure should only be performed by trained personnel in a properly equipped facility.

-

Dry the peptide-resin thoroughly under vacuum.[1]

-

Place the dried peptide-resin and a magnetic stir bar in the HF reaction vessel.[1]

-

Add the appropriate scavengers to the reaction vessel.

-

Cool the reaction vessel in a dry ice/acetone bath.[1]

-

Carefully condense a measured amount of liquid HF into the reaction vessel.[1]

-

Stir the reaction mixture at 0°C for 1-2 hours.[1]

-

Remove the HF by vacuum distillation.[1]

-

Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.[1]

-

Collect the crude peptide by filtration or centrifugation and wash it multiple times with cold ether.[13]

-

Dry the precipitated peptide under vacuum.[13]

Visualization of the Boc-SPPS Workflow

Diagram of the Boc-SPPS Cycle

Caption: A single cycle of the Boc Solid-Phase Peptide Synthesis (SPPS) workflow.

Diagram of the Boc Deprotection Mechanism

Caption: The acid-catalyzed deprotection mechanism of the Boc group.

Comparison of Boc and Fmoc Chemistries

While the Boc/Bzl strategy is a powerful and robust method, the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy has become the more prevalent approach in modern peptide synthesis.[] The key differences between the two strategies are summarized in the table below.

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| α-Amino Protection | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |

| Deprotection Condition | Strong Acid (e.g., TFA) | Mild Base (e.g., Piperidine) |

| Side-Chain Protection | Benzyl-based (Bzl) | tert-Butyl-based (tBu) |

| Final Cleavage | Strong Acid (e.g., HF, TFMSA) | Strong Acid (e.g., TFA) |

| Orthogonality | Graduated Acid Lability | True Orthogonality |

| Advantages | Robust for long/difficult sequences, can reduce aggregation | Milder conditions, compatible with sensitive amino acids, easier automation |

| Disadvantages | Harsh final cleavage, requires specialized equipment | Potential for diketopiperazine formation, aggregation issues |

Common Side Reactions and Mitigation Strategies

Several side reactions can occur during Boc-SPPS, potentially compromising the purity and yield of the final peptide. Understanding these side reactions and implementing appropriate mitigation strategies is crucial for successful synthesis.

| Side Reaction | Description | Mitigation Strategies |

| Diketopiperazine Formation | Intramolecular cyclization of a dipeptide, leading to chain termination.[14][18] | Use of in situ neutralization protocols.[18] |

| Aspartimide Formation | Intramolecular cyclization of aspartic acid residues, particularly in Asp-Gly, Asp-Ala, or Asp-Ser sequences.[14][18] | Use of protecting groups for the aspartic acid side chain that are more resistant to cyclization. |

| Alkylation of Sensitive Residues | Alkylation of tryptophan, cysteine, or methionine by carbocations generated during deprotection.[5][14] | Addition of scavengers (e.g., dithioethane, anisole) to the deprotection and cleavage solutions.[5][14] |

| N-O Shift | Acyl migration in peptides containing serine or threonine during strong acid treatment.[14] | The reaction can be reversed by base treatment.[14] |

Conclusion: The Enduring Legacy of the Boc Protecting Group

The Boc protecting group, in conjunction with the broader Boc/Bzl strategy, laid the foundation for modern solid-phase peptide synthesis.[1] While the Fmoc strategy has gained widespread adoption due to its milder reaction conditions, Boc chemistry remains a valuable and often indispensable tool, particularly for the synthesis of long, complex, or hydrophobic peptides that are prone to aggregation.[7][16] A thorough understanding of the principles, protocols, and potential pitfalls of Boc-SPPS empowers researchers to select the optimal synthetic strategy for their specific target peptide, ultimately enabling the creation of novel and impactful molecules for a wide range of scientific disciplines.

References

-

Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]

-

PubMed. (n.d.). Side reactions in solid-phase peptide synthesis and their applications. Retrieved from [Link]

-

Methods in Molecular Biology. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Retrieved from [Link]

-

AAPPTec. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of.... Retrieved from [Link]

- (Reference 19 not provided with a clear title and source)

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 26.8: Automated Peptide Synthesis- The Merrifield Solid-Phase Method. Retrieved from [Link]

-

OpenStax. (2023). 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method. Retrieved from [Link]

-

AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?. Retrieved from [Link]

- (Reference 27 not provided with a clear title and source)

-

ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]

- (Reference 30 not provided with a clear title and source)

- (Reference 31 not provided with a clear title and source)

-

AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

- (Reference 33 not provided with a clear title and source)

-

AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

- (Reference 35 not provided with a clear title and source)

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. chem.uwec.edu [chem.uwec.edu]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. total-synthesis.com [total-synthesis.com]

- 12. Boc-Protected Amino Groups [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

- 14. chempep.com [chempep.com]

- 15. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 16. peptide.com [peptide.com]

- 18. peptide.com [peptide.com]

A Comprehensive Technical Guide to Ethyl (1R,2S)-2-(Boc-amino)cyclopentanecarboxylate as a Strategic Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral building blocks are fundamental to modern medicinal chemistry, enabling the synthesis of stereochemically pure therapeutic agents with enhanced potency and reduced side effects. Among these, conformationally constrained amino acids are particularly valuable for their ability to impart specific secondary structures to peptides and small molecules. This guide provides an in-depth technical overview of Ethyl (1R,2S)-2-(Boc-amino)cyclopentanecarboxylate, a versatile chiral building block. We will explore its strategic importance, physicochemical properties, robust synthetic protocols, and key applications in drug discovery, offering field-proven insights for its effective utilization in the laboratory.

Introduction: The Strategic Value of Constrained Amino Acids

The precise three-dimensional arrangement of atoms in a drug molecule is paramount to its biological activity. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. The use of single-enantiomer drugs has therefore become a standard in the pharmaceutical industry.

1.1 The Role of Conformationally Restricted Scaffolds in Drug Design

Incorporating rigid or semi-rigid structural motifs into a drug candidate can offer several advantages. It reduces the molecule's conformational flexibility, which can pre-organize it for optimal binding to its biological target, thereby increasing potency and selectivity. Cycloalkane scaffolds, such as the cyclopentane ring, are particularly effective in this role. Oligomers of cyclopentane-based β-amino acids, for instance, are known to adopt stable, well-defined secondary structures like helices and sheets, making them excellent tools for peptidomimetics.[1][2]

1.2 The Cyclopentane Ring as a Privileged Motif

The five-membered carbocyclic ring of cyclopentane is a common feature in numerous biologically active natural products and synthetic drugs. Its stereochemically defined substitution allows for the precise positioning of functional groups in three-dimensional space. The cis-relationship between the amino and carboxylate groups in the title compound, this compound, imparts a specific turn-like geometry that is highly sought after in the design of enzyme inhibitors and receptor ligands.

1.3 Introduction to this compound

This compound is a non-proteinogenic β-amino acid derivative. Its key features are:

-

Defined Stereochemistry: The (1R,2S) configuration specifies the absolute stereochemistry at the two chiral centers, ensuring enantiopurity.

-

Cyclic Constraint: The cyclopentane ring restricts bond rotation, providing a predictable conformational bias.

-

Orthogonal Protection: The amine is protected by a tert-butyloxycarbonyl (Boc) group, which is stable under a wide range of conditions but readily cleaved with mild acid.[][4][5] The ethyl ester provides a robust protecting group for the carboxylic acid, which can be removed by saponification. This orthogonal protection scheme is ideal for multi-step synthesis.[5][6]

This combination of features makes it a powerful intermediate for constructing complex chiral molecules.

Physicochemical and Spectroscopic Profile

A clear understanding of a building block's physical and chemical properties is essential for its effective use.

2.1 Key Properties

| Property | Value | Reference |

| CAS Number | 1140972-29-7 | [7][8][9] |

| Molecular Formula | C13H23NO4 | [7][8][9] |

| Molecular Weight | 257.33 g/mol | [7][8] |

| Appearance | White to yellow solid | [10] |

| Storage | Store in a cool, dry place (2-8°C recommended) | [9][11] |

2.2 Spectroscopic Characterization

While detailed spectra should be run on each batch, typical spectroscopic data for this compound would include:

-

¹H NMR: Characteristic signals for the Boc group (a singlet at ~1.4 ppm), the ethyl ester group (a triplet at ~1.2 ppm and a quartet at ~4.1 ppm), and protons on the cyclopentane ring.

-

¹³C NMR: Resonances corresponding to the carbonyls of the ester and carbamate, the quaternary carbon of the Boc group, and the carbons of the cyclopentane ring and ethyl group.

-

IR Spectroscopy: Strong absorption bands around 1720 cm⁻¹ (ester C=O) and 1690 cm⁻¹ (carbamate C=O).

Synthesis and Chiral Control: Strategies and Protocols

The enantiopure synthesis of this building block is non-trivial. The primary challenge lies in establishing the cis-(1R,2S) stereochemistry. The most common industrial strategies involve the resolution of a racemic mixture of cis-2-aminocyclopentanecarboxylic acid or its derivatives.[12][13]

3.1 Overview of Synthetic Approaches

-

Chiral Resolution: This is the most established method. A racemic mixture of the amine is reacted with a chiral resolving agent (e.g., tartaric acid, ephedrine) to form a pair of diastereomeric salts.[12][14] These salts have different physical properties, most importantly solubility, allowing one diastereomer to be separated by fractional crystallization. The desired enantiomer is then liberated from the salt.[14]

-

Asymmetric Synthesis: Modern methods may employ asymmetric catalysis, such as the conjugate addition of a chiral amine source to a cyclopentene carboxylate derivative, to set the desired stereocenters directly.[12][13]

3.2 Featured Protocol: Synthesis via Racemate Preparation and Resolution

This protocol outlines a robust, two-stage process: first, the synthesis of the racemic Boc-protected amino acid, followed by its resolution.

Workflow for Synthesis and Resolution

Caption: Workflow for the synthesis and resolution of the title compound.

Experimental Protocol: Boc Protection of rac-cis-Ethyl 2-aminocyclopentanecarboxylate

-

Rationale: This step introduces the acid-labile Boc protecting group, which is essential for preventing unwanted side reactions of the amine in subsequent synthetic steps. Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for this transformation.[6]

-

Setup: To a stirred solution of racemic cis-ethyl 2-aminocyclopentanecarboxylate (1.0 eq) in dichloromethane (DCM, ~0.5 M) at 0 °C, add triethylamine (1.2 eq).

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield racemic Ethyl (1RS,2SR)-2-(Boc-amino)cyclopentanecarboxylate.

Note: The subsequent resolution of the corresponding carboxylic acid would follow established literature procedures for diastereomeric salt crystallization.[12][13]

Applications in Medicinal Chemistry: Case Studies

The title compound is a valuable precursor for active pharmaceutical ingredients (APIs). Its rigid scaffold is often used to mimic β-turn structures in peptides, which are critical for many protein-protein interactions.

4.1 As a β-Amino Acid Mimetic in Peptidomimetics

Peptides are often poor drug candidates due to their rapid degradation by proteases. Incorporating non-natural amino acids like the cyclopentane derivative can dramatically increase metabolic stability.[1] The (1R,2S) stereoisomer, when incorporated into a peptide chain, helps to induce and stabilize specific helical or turn conformations, which can be crucial for binding to a target receptor or enzyme.[1][15]

4.2 Case Study: Synthesis of a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Intermediate

DPP-4 inhibitors are a class of oral hypoglycemics used for treating type 2 diabetes. Many of these inhibitors feature a core structure that can be derived from chiral β-amino acids.

The workflow below illustrates how this compound can be used to synthesize a key fragment of a DPP-4 inhibitor.

Incorporation into a Target Molecule

Caption: Amide coupling to form a key pharmaceutical intermediate.

Experimental Protocol: Amide Coupling

-

Rationale: This protocol describes the formation of an amide bond, a cornerstone reaction in pharmaceutical synthesis. First, the Boc group is removed to expose the free amine. Then, a peptide coupling reagent like HATU is used to activate the carboxylic acid of another molecule (not shown) for reaction with the newly freed amine.

-

Boc Deprotection: Dissolve this compound (1.0 eq) in DCM. Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 1-2 hours.

-

Isolation of Amine: Remove all volatiles under reduced pressure. The resulting amine salt is often used directly in the next step.

-

Coupling Reaction: To a solution of the desired carboxylic acid partner (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in DMF, add the amine salt from the previous step.

-

Reaction: Stir the mixture at room temperature for 4-12 hours until the reaction is complete (monitored by LC-MS).

-

Workup and Purification: Perform an aqueous workup followed by purification via flash chromatography or preparative HPLC to yield the desired amide product.

Handling, Storage, and Safety

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store the compound in a tightly sealed container in a refrigerator (2-8 °C) to ensure long-term stability.[11]

-

Safety: Consult the Safety Data Sheet (SDS) for detailed toxicological information and emergency procedures. Avoid inhalation, ingestion, and skin contact.

Conclusion and Future Outlook

This compound is a high-value chiral building block whose utility is rooted in its defined stereochemistry and conformational rigidity. Its successful application in the synthesis of complex molecules, particularly peptidomimetics and enzyme inhibitors, highlights its strategic importance in modern drug discovery. As the demand for stereochemically pure and structurally complex APIs continues to grow, the role of such well-defined intermediates will only become more critical. Future research will likely focus on developing more efficient asymmetric syntheses to bypass the need for classical resolution, further enhancing its accessibility and application in creating next-generation therapeutics.

References

- 1. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bif.wisc.edu [bif.wisc.edu]

- 4. vectorlabs.com [vectorlabs.com]

- 5. genscript.com [genscript.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 8. CAS 1140972-29-7 | this compound - Synblock [synblock.com]

- 9. This compound, CasNo.1140972-29-7 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 10. This compound [myskinrecipes.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chiral resolution - Wikipedia [en.wikipedia.org]

- 15. Controlling the conformational stability of coiled-coil peptides with a single stereogenic center of a peripheral β-amino acid residue - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00111J [pubs.rsc.org]

A Technical Guide to the Discovery and Development of Boc-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The invention of the tert-butyloxycarbonyl (Boc) protecting group represents a landmark achievement in synthetic organic chemistry, fundamentally enabling the routine synthesis of peptides. This guide provides a comprehensive exploration of the discovery, chemical principles, and application of Boc-protected amino acids. It delves into the mechanistic underpinnings of Boc protection and deprotection, its pivotal role in the Merrifield solid-phase peptide synthesis (SPPS), and offers detailed experimental protocols. By synthesizing historical context with modern application and comparative analysis, this document serves as an in-depth technical resource for professionals in peptide chemistry and drug development.

Introduction: The Protecting Group Imperative in Peptide Synthesis

Prior to the mid-20th century, the synthesis of peptides—chains of amino acids linked by amide bonds—was a formidable challenge. The primary obstacle was the multifunctional nature of amino acids themselves, each containing at least one amino group (-NH2) and one carboxylic acid group (-COOH). To form a specific peptide bond between the carboxyl group of one amino acid and the amino group of another, all other reactive functional groups, particularly the N-terminus of the "incoming" amino acid, had to be temporarily masked or "protected."

Early protecting groups laid the groundwork but were often cumbersome. The breakthrough came with the need for a group that was stable to the conditions of peptide bond formation yet could be removed under mild conditions that would not break the newly formed peptide bonds or damage sensitive amino acid side chains. This quest led to the development of the tert-butyloxycarbonyl (Boc) group, a cornerstone of modern peptide chemistry.

The Discovery of the Boc Group: A Paradigm Shift

The Boc protecting group was introduced in 1957 in parallel work by McKay and Albertson, and by Anderson and McGregor.[1] Its utility was immediately recognized for its unique acid lability. Unlike previous groups that often required harsh conditions for removal, the Boc group could be cleaved using moderate acids like trifluoroacetic acid (TFA).[2][] This property was perfectly suited for the nascent technology of solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield.[4][5] Merrifield's adoption of Boc-protected amino acids for his automated SPPS methodology, an innovation that earned him the 1984 Nobel Prize in Chemistry, catapulted the Boc group to prominence and revolutionized the field.[4][5]

Chemical Principles of Boc Protection and Deprotection

The success of the Boc group lies in its robust, yet easily cleavable, carbamate linkage formed with the amino group.[6] It is stable to basic conditions and many nucleophiles, providing the necessary stability during peptide coupling steps.[6][]

Mechanism of Boc Protection

The most common method for introducing the Boc group is through the reaction of an amino acid with di-tert-butyl dicarbonate (Boc₂O or "Boc anhydride") in the presence of a base.[8][9] The amine's lone pair of electrons performs a nucleophilic attack on one of the electrophilic carbonyl carbons of the Boc anhydride.[10] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into gaseous carbon dioxide and tert-butoxide, which deprotonates the newly formed carbamate, driving the reaction to completion.[8][11]

Caption: Nucleophilic attack of the amine on Boc-anhydride.

Mechanism of Boc Deprotection

The removal of the Boc group is efficiently achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[12][13] The reaction proceeds via a mechanism that leverages the stability of the resulting tert-butyl cation. First, the carbonyl oxygen of the Boc carbamate is protonated by the acid.[12] This protonation facilitates the cleavage of the C-O bond, leading to the formation of a stable tertiary carbocation (t-butyl cation) and a carbamic acid intermediate.[12][14] The carbamic acid is unstable and rapidly decarboxylates (loses CO₂) to yield the free amine, which is then protonated by the excess acid to form an ammonium salt.[10][12]

Caption: Acid-catalyzed removal of the Boc protecting group.

A potential side reaction during deprotection is the alkylation of nucleophilic amino acid side chains (e.g., Tryptophan, Methionine) by the liberated t-butyl cation.[14] To prevent this, "scavengers" such as anisole, thioanisole, or dithiothreitol (DTT) are typically added to the cleavage mixture to trap the cation.[13][14]

Boc-Protected Amino Acids in Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy was the original and dominant approach in Merrifield's SPPS for many years.[15] This strategy relies on an orthogonal protection scheme:

-

Temporary α-Amino Protection: The acid-labile Boc group.

-

Semi-Permanent Side-Chain Protection: Benzyl-based (Bzl) ethers, esters, and carbamates, which are stable to the TFA used for Boc removal but are cleaved by a very strong acid, typically anhydrous hydrogen fluoride (HF), in the final step.[16]

The Boc-SPPS Cycle

The synthesis of a peptide on a solid support using the Boc strategy follows a repetitive cycle of steps.[15]

Caption: The iterative workflow of a Boc-SPPS cycle.

-

Deprotection: The resin-bound peptide is treated with a solution of 25-50% trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) to remove the N-terminal Boc group.[17][18]

-

Washing: The resin is washed thoroughly to remove excess TFA and the cleaved Boc group.

-

Neutralization: The protonated N-terminal ammonium salt is neutralized with a hindered base, such as diisopropylethylamine (DIEA), to generate the free amine nucleophile required for the next coupling step.[15]

-

Coupling: The next Boc-protected amino acid is introduced. It is pre-activated using a coupling reagent (e.g., DCC, HBTU) to form a highly reactive species that readily couples with the free N-terminus of the resin-bound peptide.[19]

-

Washing: The resin is washed again to remove excess reagents and byproducts, leaving the elongated, N-terminally Boc-protected peptide ready for the next cycle.

This cycle is repeated until the desired peptide sequence is assembled. The final step involves treating the resin with a strong acid, like HF, to simultaneously cleave the peptide from the resin and remove all side-chain protecting groups.[20]

Protocol Deep Dive: Synthesis and Application

Detailed Protocol: Synthesis of Boc-L-Phenylalanine

This protocol is a representative example of the synthesis of a Boc-protected amino acid.[21]

-